molecular formula C9H15N3S B2570806 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine CAS No. 118314-08-2

5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B2570806
CAS RN: 118314-08-2
M. Wt: 197.3
InChI Key: QOSURVNXIZBWCK-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s chemical stability and reactivity .

Scientific Research Applications

Biological Activity and Structural Analysis

The 1,3,4-thiadiazole core, of which 5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine is a part, has been mainly utilized as a pharmacological scaffold in medicinal chemistry. Compounds derived from this core have been synthesized and investigated for various biological activities. For instance, certain compounds demonstrated strong antimicrobial activity against S. epidermidis and exhibited cytotoxicity on cancer cell lines like PC-3 and MDA-MB-231. Molecular docking studies further explore their anti-cancer and anti-bacterial properties (Gür et al., 2020).

Spectral and Structural Studies

1,3,4-thiadiazole compounds have been synthesized and characterized using various techniques, including elemental analyses, IR, NMR, and single crystal X-ray data. Studies have focused on understanding the stabilization of these compounds' structure via intra and intermolecular hydrogen bonding, exploring the geometrical parameters, and assessing their stability based on negative values of HOMO and LUMO energies (Dani et al., 2013).

DNA Binding and Anti-inflammatory Activity

Transition metal complexes involving 1,3,4-thiadiazole ligands have been synthesized and characterized. These complexes have shown effective anti-inflammatory, analgesic, and DNA binding activities. The structural and activity relationship of these complexes provides insights into their potential therapeutic applications (K H Kumar Naik et al., 2015).

Surface Activity and Antimicrobial Properties

1,3,4-thiadiazol-2-amine derivatives have been synthesized and their surface and antimicrobial activities evaluated. The synthesis involves various heterocyclic transformations and has implications for developing nonionic surface active agents with potential applications in different domains (El-Sayed et al., 2015).

Insights from Crystallographic and QTAIM Analysis

Studies have focused on the synthesis and structural determination of 1,3,4-thiadiazole derivatives. The orientation of the amino group, intra- and intermolecular interactions, and the roles of various non-covalent interactions in stabilizing the crystal structures have been thoroughly investigated (El-Emam et al., 2020).

Mechanism of Action

This typically applies to bioactive compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle, store, and dispose of the compound .

Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound, modifications to improve its properties, or new methods of synthesis .

properties

IUPAC Name

5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSURVNXIZBWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclohexylmethyl)-1,3,4-thiadiazol-2-amine

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